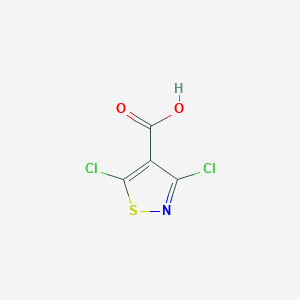

4-Isothiazolecarboxylic acid, 3,5-dichloro

Description

Historical Context and Significance of Isothiazole (B42339) Heterocyles in Synthetic and Applied Chemistry

The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, has been a subject of considerable interest since its first successful synthesis in 1956. google.com This class of compounds quickly gained importance as versatile building blocks in both synthetic and applied chemistry. google.comnih.gov The unique electronic properties conferred by the two heteroatoms make isothiazoles and their derivatives valuable scaffolds for developing new materials with interesting electronic, mechanical, and biological characteristics. google.comgoogle.com

In the realm of applied chemistry, isothiazole derivatives have demonstrated a wide spectrum of biological activities. They form the core of various pharmaceuticals, including antiviral and anti-inflammatory agents. google.comgoogle.com Furthermore, their utility extends to agricultural applications, where certain derivatives have been investigated for their properties as herbicides and fungicides. google.comnih.gov The adaptability of the isothiazole ring allows for extensive functionalization, leading to a continuous stream of novel compounds with potential uses in medicinal chemistry and materials science. nih.govchemspider.com

Classification and Nomenclature of Halogenated Isothiazolecarboxylic Acid Isomers

The systematic naming of substituted isothiazoles follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). For isothiazole carboxylic acids, the carboxylic acid group is designated as the principal functional group. mdpi.comepa.govnih.gov When the carboxylic acid is directly attached to a carbon atom of the isothiazole ring, the suffix "-carboxylic acid" is appended to the name of the parent heterocycle. researchgate.netnih.gov

The numbering of the isothiazole ring starts from the sulfur atom as position 1 and proceeds towards the nitrogen atom, which occupies position 2. Halogen substituents are indicated by prefixes such as "chloro-," and their positions are denoted by the corresponding locants. Consequently, dichlorinated isothiazolecarboxylic acids can exist as several structural isomers depending on the relative positions of the two chlorine atoms and the carboxylic acid group on the isothiazole ring.

For the subject of this article, "4-Isothiazolecarboxylic acid, 3,5-dichloro-," the IUPAC name indicates an isothiazole ring with a carboxylic acid group at position 4, and chlorine atoms at positions 3 and 5. Other examples of isomers include 3,4-dichloro-5-isothiazolecarboxylic acid and 4,5-dichloro-3-isothiazolecarboxylic acid. researchgate.netchemicalbook.comgoogle.com The precise naming is crucial for distinguishing between these distinct chemical entities, each with its own unique set of properties and synthetic pathways.

Nomenclature of Dichlorinated Isothiazolecarboxylic Acid Isomers

| IUPAC Name | CAS Number | Positions of Substituents |

|---|---|---|

| 3,5-dichloro-4-isothiazolecarboxylic acid | 3889-59-6 | Cl at C3, Cl at C5, COOH at C4 |

| 3,4-dichloro-5-isothiazolecarboxylic acid | 18480-53-0 | Cl at C3, Cl at C4, COOH at C5 |

| 4,5-dichloro-3-isothiazolecarboxylic acid | 131947-13-2 | Cl at C4, Cl at C5, COOH at C3 |

Research Gaps and Novelty in the Academic Investigation of this compound

The academic investigation into "this compound-" reveals a notable research gap when compared to its isomers. While the compound is documented, particularly within patent literature, its presence in broader academic research is limited.

The primary precursor, 3,5-dichloro-4-isothiazolecarbonitrile, is synthesized by the chlorination of 2,2-dicyano-1,1-di(alkali-metal)mercaptoethylene. google.com The subsequent hydrolysis of this nitrile would yield the corresponding carboxylic acid. google.com U.S. Patent 3,155,678 discloses 3,5-dihalo-4-isothiazolecarbonitrile and its derivatives, noting their herbicidal activity at relatively high concentrations. google.com

However, a subsequent patent, US 3,341,547, which focuses on the 3,4-dichloro-isothiazole isomers, presents a direct comparison of herbicidal efficacy. The data within this patent suggests that 3,4-dichloroisothiazole-5-carboxylic acid exhibits "surprisingly better growth inhibition" than its isomer, 3,5-dichloro-4-isothiazolecarboxylic acid. google.com This comparative lack of potency may have directed research efforts away from the 3,5-dichloro isomer and towards more active alternatives.

Consequently, a significant research gap exists regarding the comprehensive characterization and exploration of alternative applications for this compound-. While its synthesis and basic utility as a herbicide have been established, there is a scarcity of modern academic studies on its detailed physicochemical properties, potential as a synthon for more complex molecules, or its activity in other biological assays. The novelty of a renewed academic investigation would lie in filling this void, potentially uncovering new applications or more efficient synthetic methodologies for this specific halogenated isothiazole derivative.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2NO2S/c5-2-1(4(8)9)3(6)10-7-2/h(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAITTMZJQQYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SN=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308233 | |

| Record name | 3,5-Dichloro-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3889-59-6 | |

| Record name | 3889-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloro-1,2-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dichloro-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4 Isothiazolecarboxylic Acid, 3,5 Dichloro

Methodologies for Isothiazole (B42339) Ring Formation with Specific Halogenation Patterns

The construction of the isothiazole ring with a predefined halogenation pattern is a critical first step. The approaches can be broadly categorized into cyclocondensation reactions to form the dichloroisothiazole core and the subsequent functionalization of a pre-formed isothiazole scaffold.

Cyclocondensation Approaches to 3,5-Dichloroisothiazoles

Cyclocondensation reactions offer a direct route to the isothiazole ring system by forming the nitrogen-sulfur bond and closing the ring in a single or multi-step sequence. A notable industrial method for a related compound, 3,4-dichloroisothiazole-5-carbonitrile, involves the reaction of succinonitrile with sulfur and chlorine gas. wikipedia.org This approach, while effective for the 3,4-dichloro isomer, highlights a general strategy of using a simple carbon backbone and introducing the heteroatoms and halogens.

A plausible cyclocondensation route to a 3,5-dichloroisothiazole precursor could start from a suitably substituted three-carbon component. For instance, the reaction of a dichlorinated acrylamide or acrylonitrile derivative with a sulfur transfer reagent could potentially yield the desired isothiazole core.

Another modern approach involves a KOH-mediated two-component annulation of dithioesters and aryl acetonitriles to yield 3-hydroxy-4,5-disubstituted isothiazoles. nih.gov While this method provides a different substitution pattern, it demonstrates the utility of base-mediated cyclizations in isothiazole synthesis. Adapting such a method to incorporate chlorine atoms at the 3 and 5 positions would require appropriately halogenated starting materials.

| Starting Materials | Reagents and Conditions | Product | Reference |

| Dithioesters and Aryl Acetonitriles | KOH, Toluene, 100°C | 3-hydroxy-4,5-disubstituted isothiazoles | nih.gov |

| Succinonitrile | Sulfur, Chlorine gas | 3,4-dichloroisothiazole-5-carbonitrile | wikipedia.org |

Interactive Data Table: Cyclocondensation Approaches This table summarizes key cyclocondensation strategies for synthesizing substituted isothiazoles.

Functionalization of Pre-formed Isothiazole Scaffolds for Carboxylic Acid Introduction

An alternative strategy involves the synthesis of a 3,5-dichloroisothiazole core, which is then functionalized to introduce the carboxylic acid group at the 4-position. This approach often relies on the conversion of a pre-existing functional group. For example, a nitrile or an amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

A study on the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid and 3-bromoisothiazole-5-carboxylic acid demonstrated the successful hydrolysis of the corresponding carboxamides. The reaction of 3-bromoisothiazole-5-carboxamide with sodium nitrite in trifluoroacetic acid at 0°C afforded the carboxylic acid in 95% yield. mdpi.com This highlights the feasibility of introducing the carboxylic acid functionality onto a pre-existing halogenated isothiazole ring.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-bromoisothiazole-5-carboxamide | NaNO₂, TFA, 0°C | 3-bromoisothiazole-5-carboxylic acid | 95% | mdpi.com |

Interactive Data Table: Carboxylic Acid Introduction via Functional Group Transformation This table illustrates the conversion of a carboxamide to a carboxylic acid on a halogenated isothiazole scaffold.

Regioselective Synthesis of 4-Carboxylic Acid Functionality on Dichloroisothiazole Rings

The regioselective introduction of a carboxylic acid group at the C4 position of a 3,5-dichloroisothiazole ring is a significant synthetic hurdle. The electronic properties of the isothiazole ring, with two electronegative heteroatoms, influence its reactivity towards both electrophilic and nucleophilic reagents. The C4 position is generally less reactive towards direct electrophilic substitution.

Direct C-H carboxylation of heterocycles is an attractive, atom-economical approach. ethz.chresearchgate.net Transition-metal-catalyzed methods, often employing palladium, nickel, or copper catalysts, have been developed for the carboxylation of various C-H bonds with carbon dioxide. ethz.chresearchgate.net However, the application of these methods to the C4 position of isothiazoles, particularly with the deactivating effect of two chlorine atoms, is not well-established. Research on the direct oxidative alkenylation of the isothiazole at the unsubstituted 4-position has shown low yields, suggesting that this position is not highly susceptible to electrophilic attack.

A plausible, albeit currently underexplored, strategy would be the use of directed metalation. If a suitable directing group could be installed at either the 3 or 5-position, it might facilitate deprotonation at the C4 position by a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid. However, the presence of two chlorine atoms could complicate this approach, potentially leading to competing metal-halogen exchange or ring-opening reactions.

Another potential route involves a metal-halogen exchange reaction. This would necessitate the synthesis of a 3,5-dichloro-4-haloisothiazole (e.g., 4-iodo or 4-bromo). Treatment of this precursor with an organolithium reagent could generate a 4-lithioisothiazole intermediate, which could then be trapped with carbon dioxide. wikipedia.org The success of this strategy would depend on the selective formation of the 4-halo precursor and the stability of the subsequent organolithium species.

Optimization of Reaction Conditions and Process Scalability

For any synthetic route to be practical, optimization of reaction conditions and ensuring its scalability are crucial. This involves a systematic study of various parameters to maximize yield and purity while minimizing costs and environmental impact.

Catalyst Design and Reaction Efficiency

In the context of the regioselective carboxylation discussed above, the design of an efficient catalyst would be paramount. For a potential C-H carboxylation approach, a catalyst system would need to be highly active to overcome the electron-deficient nature of the dichloroisothiazole ring. This might involve the use of specific ligands that can tune the electronic properties and steric environment of the metal center to favor the desired C-H activation and carboxylation pathway.

The efficiency of the reaction is also heavily dependent on other parameters such as solvent, temperature, and reaction time. A thorough screening of these conditions is necessary to identify the optimal set of parameters. For instance, in the synthesis of substituted isothiazoles via a KOH-mediated annulation, the choice of solvent and the equivalents of the base were found to be critical for achieving high yields. nih.gov

Stereochemical Control and Product Purity

While the target molecule, 4-Isothiazolecarboxylic acid, 3,5-dichloro, is achiral, stereochemical considerations can become important if any of the synthetic intermediates possess stereocenters. In such cases, controlling the stereochemistry would be essential to avoid the formation of diastereomeric mixtures that can be difficult to separate.

Ensuring high product purity is a critical aspect of process scalability. This involves developing robust purification methods, such as crystallization or chromatography, that are efficient on a large scale. The optimization of reaction conditions also plays a vital role in minimizing the formation of byproducts, which simplifies the purification process. In the scale-up synthesis of the thiazole-containing natural product Largazole, careful optimization of each step, including reaction conditions and purification protocols, was key to obtaining the final product in high yield and purity on a decagram scale. mdpi.com This case study provides valuable insights into the principles of process development that would be applicable to the synthesis of this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a significant advancement in synthetic organic chemistry, offering considerable advantages over conventional heating methods. This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity. The application of microwave irradiation can be particularly beneficial in the synthesis of heterocyclic compounds like this compound, where traditional methods may require harsh conditions and long durations.

While specific research detailing the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, the principles of this technology and its successful application in the synthesis of analogous thiazole (B1198619) and isothiazole derivatives provide a strong basis for its potential utility. Microwave-assisted organic synthesis (MAOS) has been effectively employed for various heterocyclic systems, demonstrating its versatility and efficiency.

The primary advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Microwave irradiation can accelerate reaction rates by orders of magnitude compared to conventional heating. This is attributed to the efficient and uniform heating of the reaction mixture, which minimizes thermal gradients and allows for rapid attainment of the desired reaction temperature.

Higher Yields: The reduction in reaction time and the minimization of side reactions often result in higher isolated yields of the target compound.

Enhanced Purity: The cleaner reaction profiles associated with microwave synthesis can simplify purification processes.

Energy Efficiency: Microwave heating is more energy-efficient than conventional methods as it directly heats the reactants and solvent, rather than the entire reaction vessel.

Green Chemistry: The reduced reaction times and often solvent-free conditions align with the principles of green chemistry, making it an environmentally benign approach.

In the context of synthesizing substituted isothiazoles, microwave energy can be applied to key steps such as cyclization and functional group transformations. For instance, the Hantzsch thiazole synthesis, a common method for preparing thiazole rings, has been shown to be significantly more efficient under microwave irradiation. This suggests that the cyclization reactions involved in forming the isothiazole core of this compound could be similarly expedited.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis for Isothiazole Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (Projected) |

| Reaction Time | Hours to Days | Minutes to Hours |

| Temperature | Often high, with slow heating | Precise temperature control, rapid heating |

| Yield | Moderate to Good | Potentially higher yields |

| Side Products | More prevalent | Reduced formation of byproducts |

| Energy Consumption | High | Lower |

Detailed Research Findings from Analogous Systems:

Studies on the microwave-assisted synthesis of various thiazole and isothiazole derivatives have consistently demonstrated the benefits of this technology. For example, the synthesis of 2-aminothiazole derivatives from α-haloketones and thiourea, a reaction analogous to isothiazole synthesis precursors, shows a significant rate enhancement and yield improvement under microwave conditions.

In one such study, the reaction time for the synthesis of a series of 2-aminothiazoles was reduced from 8-10 hours under conventional reflux to just 5-15 minutes using microwave irradiation at 170 W. This resulted in a notable increase in product yield and purity.

Another relevant example is the one-pot, three-component synthesis of thiazolyl-pyridazinediones, which was successfully carried out under microwave irradiation at 500 W and 150°C. This approach highlights the potential for microwave-assisted multi-component reactions in the efficient construction of complex heterocyclic systems.

While direct experimental data for the microwave-assisted synthesis of this compound is not available, the wealth of information on related structures strongly supports the feasibility and potential advantages of this synthetic strategy. Future research in this area would likely focus on optimizing reaction parameters such as solvent, temperature, pressure, and catalyst to develop an efficient and scalable microwave-assisted route to this important chemical compound.

Chemical Modifications and Derivatization of 4 Isothiazolecarboxylic Acid, 3,5 Dichloro

Synthesis of Ester Derivatives: Scope and Limitations

The esterification of carboxylic acids is a fundamental transformation in organic synthesis. For 3,5-dichloro-4-isothiazolecarboxylic acid, the most direct route to its ester derivatives involves the conversion of the carboxylic acid into a more reactive intermediate, typically an acyl chloride. This activation is necessary because direct esterification with alcohols is often inefficient without harsh conditions or the continuous removal of water.

A common and effective method for this activation is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). This procedure converts the carboxylic acid into 3,5-dichloro-4-isothiazolecarbonyl chloride. While specific studies detailing this transformation for the 3,5-dichloro isomer are not prevalent, the synthesis of the analogous 4,5-dichloroisothiazole-3-carbonyl chloride from its corresponding acid is well-documented and proceeds efficiently under these conditions. google.com This acyl chloride can then be reacted with a wide range of primary, secondary, or phenolic alcohols to yield the desired esters.

The scope of the reaction includes simple alkyl alcohols, functionally substituted alcohols, and phenols. google.com For instance, the acylation of vanillin (B372448) with 4,5-dichloroisothiazole-3-carbonyl chloride has been successfully demonstrated, yielding the corresponding ester. google.com The reaction conditions are generally mild, involving the addition of the alcohol to the acyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.

Table 1: General Conditions for Ester Synthesis via Acyl Chloride

| Step | Reagent | Purpose | Typical Conditions |

| 1. Acid Activation | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | Reflux with excess SOCl₂, optional cat. DMF |

| 2. Ester Formation | Alcohol (R-OH), Base (e.g., Triethylamine) | Nucleophilic acyl substitution | Stirring in an inert solvent (e.g., DCM, THF) at 0°C to room temperature |

Limitations of this method are generally related to the stability of the alcohol used. Substrates with acid-sensitive functional groups may require alternative coupling agents that allow for esterification under neutral or milder conditions, such as carbodiimide (B86325) reagents (e.g., DCC, EDC) or other modern dehydrative coupling agents. nih.gov

Amide Formation and Substituted Amide Synthesis

The synthesis of amides from 3,5-dichloro-4-isothiazolecarboxylic acid is a key strategy for creating new chemical entities. Amide bonds are prevalent in pharmaceuticals, and their formation is one of the most common reactions in medicinal chemistry. Similar to ester synthesis, the direct reaction between the carboxylic acid and an amine is generally not practical without high temperatures or an activating agent. researchgate.net

The most common approach involves the use of coupling reagents or conversion to the acyl chloride.

Acyl Chloride Method: The 3,5-dichloro-4-isothiazolecarbonyl chloride, prepared as described previously, is a highly effective precursor for amides. Its reaction with primary or secondary amines, ammonia, or aniline (B41778) derivatives readily affords the corresponding substituted or unsubstituted amides. google.commedwinpublishers.com Studies on the related 4,5-dichloro isomer show that reactions with various aromatic and aliphatic amines proceed efficiently, often by carefully controlling the stoichiometry to prevent side reactions involving the chlorine atoms on the isothiazole (B42339) ring. google.com

Coupling Reagent Method: A wide array of modern coupling reagents enables the direct formation of amide bonds from carboxylic acids and amines under mild conditions, avoiding the need to first synthesize the acyl chloride. wikipedia.orgorganic-chemistry.orgscilit.com These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine.

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Description |

| Carbodiimides | DCC (dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a highly reactive O-acylisourea intermediate. wikipedia.org EDC is often preferred due to its water-soluble urea (B33335) byproduct, which simplifies purification. |

| Aminium/Uronium Salts | HATU, HBTU, PyBOP | These reagents are highly efficient and lead to high yields with short reaction times, often used in peptide synthesis. wikipedia.org |

| Phosphonium Salts | BOP, PyBOP | Similar to uronium salts, these are effective activators for amide bond formation. |

| Other | Phosphonitrilic chloride trimer (PNT), T3P® (Propylphosphonic anhydride) | These reagents serve as powerful dehydrating agents to facilitate the coupling. organic-chemistry.orgscilit.com |

The general procedure involves dissolving the carboxylic acid, amine, and a non-nucleophilic base (like DIEA or NMM) in a suitable aprotic solvent (e.g., DMF, DCM), followed by the addition of the coupling reagent. wikipedia.orgorganic-chemistry.org These methods are compatible with a broad range of functional groups and are particularly useful for synthesizing complex molecules and for cases where the amine component is valuable or sensitive.

Exploration of Heterocyclic Fused Systems and Conjugates

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The 3,5-dichloroisothiazole scaffold can be incorporated into hybrid molecules by covalently linking it to other biologically active heterocyclic systems. nih.govnih.gov

The carboxylic acid function at the 4-position is an ideal handle for this purpose, allowing for the formation of stable amide or ester linkages. For instance, the dichloroisothiazole moiety can be coupled with other heterocycles known for their biological activities, such as:

Pyridine and Isoxazole: Acylation reactions using dichloroisothiazole carbonyl chloride can attach the isothiazole fragment to hydroxyl- or amino-functionalized pyridines and isoxazoles. google.com

Thiazole (B1198619) and Indole (B1671886): These heterocycles are common in anticancer and antimicrobial agents. Hybrid molecules containing both thiazole and quinoline (B57606) or indole nuclei have been synthesized and evaluated for their anti-proliferative effects. nih.gov

1,3,4-Thiadiazole (B1197879) and Imidazole: In one synthetic approach, an imidazole-containing fragment (metronidazole) was coupled with a substituted 1,3,4-thiadiazole via an amide bond, demonstrating a successful hybridization strategy to create new antiprotozoal agents. nih.gov

1,3,5-Triazine: Phenylthiazole-triazine hybrids have been investigated as potential antifungal agents.

The synthesis of these hybrids typically relies on the standard amide and ester formation reactions described in sections 3.1 and 3.2, using the appropriate functionalized heterocyclic partner.

Ferrocene (B1249389), a highly stable organometallic compound, has attracted significant interest in medicinal chemistry due to its unique three-dimensional structure, lipophilicity, and redox properties. Conjugating ferrocene to a bioactive scaffold can enhance its therapeutic properties.

The synthesis of conjugates linking ferrocene and a dichloroisothiazole fragment has been achieved, demonstrating the viability of creating such hybrid organometallic-heterocyclic systems. researchgate.net Although the documented example involves the 4,5-dichloroisothiazole isomer, the chemical strategies are broadly applicable. Common conjugation methods include:

Amide or Ester Linkage: A ferrocene derivative containing a carboxylic acid (e.g., ferrocenecarboxylic acid) can be coupled to an amino-functionalized dichloroisothiazole. Conversely, 3,5-dichloro-4-isothiazolecarboxylic acid can be coupled to an amino-functionalized ferrocene (ferrocenylamine) using standard peptide coupling reagents.

Acylation of Ferrocene: Ferrocene can undergo Friedel-Crafts acylation with 3,5-dichloro-4-isothiazolecarbonyl chloride to form a direct ketone linkage between the cyclopentadienyl (B1206354) ring and the isothiazole carbonyl group.

Linker-Based Approaches: A bifunctional linker can be used to connect the two moieties. For example, a study on 4,5-dichloroisothiazole-ferrocene conjugates utilized linkers such as piperazine (B1678402) to bridge the two fragments via amide bond formation. researchgate.net

These strategies allow for the creation of novel compounds where the properties of the dichloroisothiazole ring are combined with the unique electrochemical and structural features of ferrocene.

Regioselective Hydrodehalogenation Studies on Isothiazole Ring Systems

Regioselective hydrodehalogenation, the selective removal of a halogen atom and its replacement with a hydrogen atom, is a valuable transformation for fine-tuning the electronic and steric properties of a molecule. For the 3,5-dichloro-4-isothiazolecarboxylic acid ring system, the selective removal of one chlorine atom over the other could provide access to monochlorinated derivatives (3-chloro- or 5-chloro-4-isothiazolecarboxylic acid), which would be valuable intermediates for further functionalization.

However, specific studies detailing the controlled, regioselective hydrodehalogenation of the 3,5-dichloroisothiazole ring are not extensively documented in the surveyed literature. Research on the reduction of related chlorinated isothiazoles indicates that this transformation can be challenging. For example, attempts to reduce 4,5-dichloro-3-trichloromethylisothiazole with different reducing agents did not result in the simple dechlorination of the isothiazole ring. researchgate.net The use of zinc powder in ethanol (B145695) led to the partial reduction of the exocyclic trichloromethyl group, while tin(II) chloride prompted a dechlorinative dimerization reaction. researchgate.net

In other heterocyclic systems, catalytic hydrogenation using palladium on carbon (Pd/C) with a base is a common method for hydrodehalogenation, but its regioselectivity can be difficult to control. The phototransformation of certain isothiazolone (B3347624) biocides has been shown to involve a dechlorination pathway, suggesting that photochemical methods could be another area of exploration.

Given the lack of established protocols, achieving regioselective hydrodehalogenation on the 3,5-dichloro-4-isothiazolecarboxylic acid core would likely require systematic screening of various catalytic systems (e.g., using different metals like Pd, Pt, or Ni), hydrogen sources (e.g., H₂, transfer hydrogenation), and reaction conditions to identify a method that can selectively cleave the C3-Cl or C5-Cl bond.

Computational and Theoretical Investigations of 4 Isothiazolecarboxylic Acid, 3,5 Dichloro

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule. These approaches model the behavior of electrons, which in turn governs the molecule's stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for calculating the ground-state properties of molecules due to its balance of accuracy and computational cost. youtube.com For 4-Isothiazolecarboxylic acid, 3,5-dichloro, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry. researchgate.netresearchgate.net These calculations predict key structural parameters like bond lengths and bond angles by finding the lowest energy conformation of the molecule.

The predicted geometry for the isothiazole (B42339) ring is expected to be largely planar, a characteristic of aromatic systems. medwinpublishers.com The introduction of two chlorine atoms and a carboxylic acid group will induce notable changes in the geometry compared to unsubstituted isothiazole. The C3-Cl and C5-Cl bonds will introduce steric and electronic effects, while the carboxylic acid group at C4 will have its own conformational flexibility.

Table 1: Predicted Ground State Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| S1-N2 | 1.73 |

| N2-C3 | 1.32 |

| C3-C4 | 1.44 |

| C4-C5 | 1.37 |

| C5-S1 | 1.72 |

| C3-Cl | 1.74 |

| C5-Cl | 1.73 |

| C4-C(OOH) | 1.48 |

| Bond Angles (°) | |

| C5-S1-N2 | 94.5 |

| S1-N2-C3 | 110.0 |

| N2-C3-C4 | 115.5 |

| C3-C4-C5 | 112.0 |

| C4-C5-S1 | 108.0 |

| Cl-C3-N2 | 118.0 |

| Cl-C5-S1 | 119.5 |

| Note: These values are illustrative and based on typical data for substituted isothiazoles and chlorinated heterocycles. Actual values would require specific calculations for this molecule. |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. documentsdelivered.com A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

| Note: These values are illustrative and based on DFT calculations on similar substituted thiazole (B1198619) and isothiazole systems. researchgate.netresearchgate.net |

Theoretical Prediction of Spectroscopic Parameters and Data Validation

Computational methods are extensively used to predict spectroscopic data, which can then be used to validate experimental findings or to aid in the interpretation of complex spectra.

Theoretical predictions of NMR chemical shifts are a valuable tool for structure elucidation. acs.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. tsijournals.com The accuracy of these predictions depends on the chosen functional and basis set. nih.gov

For this compound, the ¹³C NMR spectrum would be of particular interest. The chemical shifts of the carbon atoms in the isothiazole ring (C3, C4, and C5) would be significantly influenced by the attached substituents. The two chlorine atoms are expected to cause a downfield shift for C3 and C5 due to their electronegativity and anisotropic effects. rsc.org The carboxylic acid group would similarly influence the chemical shift of C4.

Table 3: Predicted ¹³C NMR Chemical Shifts of this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C3 | 150 |

| C4 | 125 |

| C5 | 155 |

| C=O (Carboxyl) | 168 |

| Note: These are illustrative values relative to a standard like TMS and are based on general trends observed for halogenated and carboxylated heterocyclic compounds. tsijournals.comrsc.org |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of these modes, aiding in the assignment of experimental spectra. iosrjournals.org The calculated frequencies are often scaled by a factor to better match experimental data. nih.gov

For this compound, the IR and Raman spectra would show characteristic bands for the isothiazole ring, the C-Cl bonds, and the carboxylic acid group. Key vibrational modes would include the C=O stretching of the carboxylic acid, the O-H stretching, the C-Cl stretching, and the various stretching and bending modes of the isothiazole ring. tsijournals.comnih.govulpgc.es

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3400-3500 (broad) |

| C=O stretch (Carboxylic acid) | 1700-1725 |

| C=N stretch (Isothiazole ring) | 1550-1580 |

| C=C stretch (Isothiazole ring) | 1450-1480 |

| C-Cl stretch | 700-800 |

| Note: These are illustrative frequency ranges based on characteristic group frequencies and computational studies on similar heterocyclic and carboxylic acid compounds. nih.govnih.gov |

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. lumenlearning.com Conformational analysis, a key aspect of molecular modeling, involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comutdallas.edu

For this compound, the primary source of conformational isomerism is the rotation of the carboxylic acid group around the C4-C(OOH) single bond. Different orientations of the hydroxyl (-OH) and carbonyl (C=O) groups relative to the isothiazole ring will have different energies due to steric hindrance and electronic interactions. Computational methods can be used to map the potential energy surface as a function of the dihedral angle of the carboxylic acid group to identify the most stable conformer(s). It is generally expected that the planar conformations, where the carboxylic acid group is coplanar with the isothiazole ring, would be among the most stable due to favorable π-conjugation, although steric clashes with the adjacent chlorine atom at C5 could influence this.

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms through experimental means can often be complex, time-consuming, and limited by the transient nature of intermediates and transition states. Computational chemistry offers a powerful and complementary approach to unravel the intricate details of chemical transformations involving molecules like this compound. By employing theoretical models, researchers can map out potential energy surfaces, identify key intermediates, and calculate the energetic barriers associated with different reaction pathways. This section explores the computational methodologies that are instrumental in elucidating the reaction mechanisms relevant to this specific chlorinated isothiazole derivative.

At the heart of these computational investigations is Density Functional Theory (DFT), a quantum mechanical method that has proven to be a robust and accurate tool for studying the electronic structure and reactivity of organic molecules. mdpi.comresearchgate.net DFT calculations allow for the optimization of molecular geometries, including reactants, products, intermediates, and, crucially, transition states. researchgate.netresearchgate.net The energy difference between the reactants and the transition state, known as the activation energy, provides a quantitative measure of the reaction's kinetic feasibility.

For instance, a hypothetical computational study on the synthesis of this compound could evaluate several plausible reaction pathways. By calculating the relative energies of all stationary points along each pathway, the most energetically favorable route can be identified. Such an analysis would typically involve locating the transition state structures that connect the proposed intermediates. The nature of these transition states can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. researchgate.net

A potential area of investigation is the nucleophilic substitution at the C5 position of the isothiazole ring, a common reaction for halogenated isothiazoles. rsc.orgthieme-connect.comthieme-connect.com Computational models could be used to study the mechanism of substitution with various nucleophiles. The calculations would reveal whether the reaction proceeds through a direct displacement mechanism (SNAr) or involves the formation of a Meisenheimer-like intermediate. The influence of the solvent on the reaction mechanism and kinetics can also be modeled, often through implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. researchgate.netrsc.org

The table below illustrates a hypothetical energy profile for a proposed two-step nucleophilic substitution reaction on the isothiazole ring, as would be determined by DFT calculations.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Meisenheimer Complex | -5.8 |

| TS2 | Second Transition State | +12.5 |

| Products | 5-substituted-3-chloro-4-isothiazolecarboxylic acid + Cl⁻ | -10.3 |

This is a hypothetical data table for illustrative purposes.

Furthermore, computational methods can shed light on the regioselectivity of reactions. For example, in the case of electrophilic attack on the isothiazole ring, calculations of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can predict the most likely site of reaction. mdpi.comresearchgate.net The region of the molecule with the highest occupied molecular orbital (HOMO) density is typically susceptible to electrophilic attack, while the MEP map visually indicates regions of electron richness and deficiency.

Another important application is in understanding thermal or photochemical reactions, which could lead to ring-opening or rearrangement of the isothiazole core. researchgate.netresearchgate.net Computational modeling can trace the complex electronic and structural changes that occur during these transformations, identifying conical intersections and excited-state reaction pathways that are often inaccessible to experimental observation.

Mechanistic Research into Biological Activities of 4 Isothiazolecarboxylic Acid, 3,5 Dichloro and Its Derivatives

Investigation of Enzyme Inhibition Mechanisms

Derivatives of 3,5-dichloro-4-isothiazolecarboxylic acid have been investigated as potent inhibitors of several key enzymes, including human neutrophil elastase (HNE) and cyclooxygenases (COX). nih.govacs.org The isothiazole (B42339) ring, often modified into amides or more complex heterocyclic systems, plays a central role in the interaction with the enzyme's active site. medwinpublishers.com

For instance, a series of thiazole (B1198619) derivatives, structurally related to the title compound, were designed as inhibitors of HNE, a serine protease implicated in inflammatory diseases. nih.gov Kinetic analyses revealed that these compounds often exhibit a mixed mechanism of inhibition, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking studies further illuminate these interactions, showing that the ligand alignment within the binding cavity is crucial for inhibitory activity. nih.govnih.gov

Similarly, isothiazole and thiazole derivatives have demonstrated significant inhibitory activity against COX-1 and COX-2 enzymes, which are central to the inflammatory cascade. acs.orgnih.gov The potency of these inhibitors is often dictated by the substituents on the core ring structure. For example, the introduction of a lipophilic t-butyl group on a thiazole carboxamide derivative resulted in enhanced potency against both COX-1 and COX-2, likely due to favorable interactions with hydrophobic pockets in the enzyme's active site. acs.org The mode of binding for these compounds is often compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen, where a fit within the enzyme's subdomains prevents early dissociation of the inhibitor. nih.gov

| Derivative Class | Target Enzyme | Inhibition (IC50/Ki) | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| Phthalimide-thiazole derivatives | Human Neutrophil Elastase (HNE) | IC50: 12.98–16.62 µM | Mixed | nih.gov |

| Azetidine-dione based thiazoles | Human Neutrophil Elastase (HNE) | IC50: 35.02–44.59 nM | Mixed | nih.gov |

| Thiazole carboxamide derivatives | COX-1 | IC50: 0.239 µM (Compound 2b) | Competitive/Non-competitive | acs.org |

| Thiazole carboxamide derivatives | COX-2 | IC50: 0.191 µM (Compound 2b) | Competitive/Non-competitive | acs.org |

| 2-amino-4-arylthiazoles | Carbonic Anhydrase I | Ki: 0.008 µM | Not specified | nih.gov |

| 2-amino-4-arylthiazoles | Carbonic Anhydrase II | Ki: 0.124 µM | Not specified | nih.gov |

Studies on Receptor Binding and Ligand-Target Interactions

The interaction between isothiazole-based ligands and their biological targets has been characterized through molecular modeling and binding assays. nih.govmdpi.com These studies provide a detailed picture of the non-covalent forces that govern binding affinity and selectivity.

In the context of enzyme inhibition, computational docking has been a key tool. For COX inhibitors derived from the isothiazole scaffold, docking simulations show that the compounds orient themselves within the catalytic site to interact with key amino acid residues. nih.govnih.gov The binding energy of these interactions often correlates well with the experimentally determined inhibitory concentrations (IC50 values), underscoring the importance of ligand alignment. nih.gov For example, interactions with residues like isoleucine in COX-1 versus valine in COX-2 can determine the selectivity of the inhibitor. nih.gov

Beyond enzymes, isothiazole derivatives have been explored as ligands for G-protein coupled receptors (GPCRs). For instance, isothiazole-containing compounds have been investigated as antagonists for GABA receptors and as ligands for cannabinoid receptors (CB2R), highlighting the versatility of this scaffold in drug design. thieme-connect.comacs.org The specific substitutions on the isothiazole ring are critical for defining the affinity and selectivity for a particular receptor subtype. mdpi.com

| Derivative Class | Biological Target | Key Interactions | Methodology | Reference |

|---|---|---|---|---|

| Isothiazolopyridine derivatives | COX-1 / COX-2 | Binding to catalytic domain subdomains, similar to flurbiprofen. | Molecular Docking | nih.gov |

| Azetidine-dione based thiazoles | Human Neutrophil Elastase (HNE) | Interaction with Ser195 in the binding cavity. Binding energy correlates with IC50. | Molecular Docking | nih.gov |

| Phthalimide-based thiazoles | Human Neutrophil Elastase (HNE) | Consistent ligand-receptor interaction patterns across the series. | Computational Investigation | nih.gov |

| 2-amino-thiazole derivatives | hCA I, hCA II, AChE, BChE | Binding energies estimated from -6.75 to -7.96 kcal/mol. | Molecular Docking | nih.gov |

Cellular and Molecular Mechanisms Underlying Bioactivity

The enzymatic or receptor-level interactions of isothiazole derivatives translate into specific cellular and molecular outcomes. Inhibition of enzymes like HNE or COX has profound effects on inflammatory and proliferative pathways.

Derivatives that inhibit HNE have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cell lines. nih.govnih.gov For example, potent thiazole-based HNE inhibitors were found to arrest human lung carcinoma (A549) cells at the G2/M phase of the cell cycle and trigger apoptosis through the activation of caspase-3. nih.gov This suggests that beyond their anti-inflammatory potential, these compounds interfere with fundamental cellular processes that are often dysregulated in cancer. nih.gov

In the context of agrochemicals, certain dichloroisothiazole derivatives act as fungicides not by direct inhibition of fungal growth, but by stimulating the plant's own defense mechanisms. acs.org One such cinnamamide (B152044) derivative was shown to trigger the accumulation of defense-related gene expression (PAL and NPR1) and the activity of the defense-associated enzyme phenylalanine ammonia-lyase in cucumber plants. acs.org This induction of systemic acquired resistance demonstrates a sophisticated mechanism of action that leverages the plant's innate immunity. acs.org

In Vitro and In Vivo Metabolic Fate Studies

Understanding the metabolic fate of isothiazole-containing compounds is crucial for evaluating their persistence and potential for bioactivation. Studies have explored their biotransformation pathways, metabolite profiles, and pharmacokinetic properties. nih.govnih.gov

Metabolite Identification and Elucidation of Biotransformation Pathways

The isothiazole ring, while relatively stable, is subject to metabolic modifications catalyzed primarily by cytochrome P450 (CYP) enzymes. nih.gov Quantum chemical and molecular docking studies have been employed to predict and identify the most likely sites of metabolism on the thiazole and isothiazole rings. uni-duesseldorf.de

Common biotransformation pathways for thiazole-containing drugs include: nih.govuni-duesseldorf.de

S-oxidation: Oxidation of the sulfur atom to form an S-oxide.

N-oxidation: Oxidation of the nitrogen atom.

Epoxidation: Formation of an epoxide on the C=C bond of the ring, which can be a pathway to reactive metabolites.

Side-chain modifications: Reactions such as hydroxylation and N-dealkylation on substituents attached to the ring are common. nih.gov

In vitro studies using pooled human liver microsomes (pHLMs) have confirmed these pathways for various compounds. nih.govmdpi.com For example, analysis of isothiazolinone biocides in cell cultures showed biotransformation into more polar metabolites, although the specific CYP enzymes involved were not fully identified. gu.se For some compounds, reactive epoxide metabolites can be formed, which have the potential to covalently bind to cellular macromolecules. nih.gov

| Parent Compound Class | Primary Metabolic Reactions | Key Enzymes | Identified Metabolites | Reference |

|---|---|---|---|---|

| Thiazole-containing drugs (general) | Epoxidation, S-oxidation, N-oxidation | CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP2E1 | Epoxides, S-oxides, N-oxides | nih.govuni-duesseldorf.de |

| Isothiazolinone biocides | Formation of polar metabolites | CYP1A involvement unlikely | Unspecified polar metabolites | gu.se |

| Deschloroketamine derivatives | N-dealkylation, Hydroxylation, Glucuronidation, N-acetylation | Not specified | Phase I and Phase II metabolites | nih.gov |

Excretion Profiles and Pharmacokinetic Modeling

Pharmacokinetic studies, often conducted in animal models, provide data on the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Following administration, isothiazole derivatives and their metabolites are typically analyzed in urine and plasma. nih.gov

Studies on ketamine derivatives, for example, involved collecting urine from rats over 24 hours to identify a wide array of phase I and phase II metabolites. nih.gov This allows for the construction of metabolic pathway maps and helps in identifying suitable biomarkers for exposure. ljmu.ac.uk Pharmacokinetic analyses of other compounds have shown rapid absorption after oral administration. mdpi.com The metabolic stability of these compounds can vary significantly across species, with in vitro data from liver microsomes showing different clearance rates in humans, rats, dogs, and mice. mdpi.com This information is critical for extrapolating preclinical data to human scenarios.

Advanced Applications Research for 4 Isothiazolecarboxylic Acid, 3,5 Dichloro Derivatives

Pharmaceutical and Drug Discovery Applications

The structural versatility of the isothiazole (B42339) ring allows for the development of derivatives with significant potential in treating a range of human diseases. Research has focused on modifying the core structure to enhance efficacy against various pathological targets.

Antimicrobial Activity against Pathogenic Organisms

The isothiazole scaffold is a component of various compounds investigated for their ability to combat microbial infections. mdpi.combiointerfaceresearch.com Studies on isothiazolone (B3347624)–nitroxide hybrids, for instance, have shown that functionalizing the isothiazolone core can lead to compounds with potent activity against antibiotic-resistant bacteria. nih.gov One such hybrid demonstrated significantly better activity against methicillin-susceptible and vancomycin-resistant Staphylococcus aureus (VRSA) than the widely used methylisothiazolinone (MIT). nih.gov

Research into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including those with a 3,5-dichloro-2-hydroxyphenyl substituent, has also yielded promising results. These compounds showed structure-dependent antimicrobial activity, particularly against Gram-positive pathogens like S. aureus and Enterococcus faecalis. nih.gov Notably, a 5-fluorobenzimidazole derivative featuring the 3,5-dichloro-2-hydroxyphenyl group was four times more potent than clindamycin (B1669177) against methicillin-resistant S. aureus (MRSA). nih.gov Further investigation into a substituted thiazole (B1198619), 5-acetyl-4-methyl-2-(3-pyridyl) thiazole (AMPT), revealed potent bactericidal activity against multidrug-resistant Eggerthia catenaformis, a bacterium isolated from dental abscesses. nih.gov

| Compound Type | Target Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Isothiazolone–nitroxide hybrid (22) | Vancomycin-Resistant S. aureus (VRSA) | 8.75 µM | nih.gov |

| Methylisothiazolinone (MIT 1) | Vancomycin-Resistant S. aureus (VRSA) | 280 µM | nih.gov |

| 5-acetyl-4-methyl-2-(3-pyridyl) thiazole (AMPT) | Eggerthia catenaformis (Multidrug-Resistant) | 0.25-1 mg/L | nih.gov |

| 5-Fluorobenzimidazole derivative with 3,5-dichloro-2-hydroxyphenyl substituent | Methicillin-Resistant S. aureus (MRSA) | 4x more potent than clindamycin | nih.gov |

Anti-inflammatory Response Modulation

Isothiazole derivatives have been explored for their potential to modulate inflammatory responses. A study on 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide demonstrated strong anti-inflammatory activity in models of acute formalin-induced edema. researchgate.net Similarly, certain 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylamides showed significant anti-inflammatory effects in carrageenan-induced edema tests. capes.gov.br

Further research into new thiazolyl-carbonyl-thiosemicarbazides and related azole derivatives found that these compounds exert anti-inflammatory effects by reducing the acute phase response of bone marrow and mitigating oxidative stress. kci.go.kr The design of pyridine- and thiazole-based hydrazides has also yielded compounds with notable in vitro anti-inflammatory activity, with some derivatives showing IC₅₀ values between 46.29 and 100.60 μg/mL in protein denaturation inhibition assays. acs.org The presence of hydroxyl and methoxy (B1213986) groups on the molecule was found to enhance this activity. acs.org

Anticancer and Antiviral Therapeutic Potential

The isothiazole nucleus is a key component in the development of compounds with potential applications in oncology and virology.

Anticancer Activity: Thiazole-containing compounds have been identified as a promising class of cancer chemotherapeutic agents. researchgate.netresearchgate.net Research has shown that derivatives featuring a 3,5-dichloro-2-hydroxyphenyl substituent possess significant anticancer activity in human pulmonary cancer cell culture models (A549). nih.gov Studies on other chlorinated thiazole derivatives, such as 4-chlorophenylthiazolyl compounds, found them to be highly effective against the MDA-MB-231 breast cancer cell line, with IC₅₀ values as low as 3.52 µM. researchgate.net The introduction of a halogen atom at specific positions on the molecule appears to be a key factor in enhancing cytotoxic potential. nih.gov For example, 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino)-indolin-2-one derivatives were found to be the most potent anticancer agents in a study against HeLa cancer cell lines. nih.gov

| Compound Class/Derivative | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

|---|---|---|---|

| 4-chlorophenylthiazolyl derivative (4b) | MDA-MB-231 (Breast) | 3.52 µM | researchgate.net |

| 4-bromophenylthiazolyl derivative (4c) | MDA-MB-231 (Breast) | 4.89 µM | researchgate.net |

| 3-nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast) | 1.21 µM | researchgate.net |

| 5-bromo indolyl-1,3,4-thiadiazole (5m) | PaCa2 (Pancreatic) | 1.5 µM | nih.gov |

Antiviral Activity: Isothiazole derivatives have emerged as promising inhibitors of viral replication, particularly against the Human Immunodeficiency Virus (HIV). researchgate.net A series of 3,4,5-trisubstituted isothiazoles were screened for anti-HIV activity, with 3-mercapto-5-phenyl-4-isothiazolecarbonitrile being identified as an inhibitor of both HIV-1 and HIV-2 replication. nih.gov Subsequent research led to the synthesis of derivatives like 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile, which also demonstrated efficacy against both HIV-1 and HIV-2. researchgate.netnih.gov

| Compound Name | Virus Strain | Activity Metric (EC₅₀) | Reference |

|---|---|---|---|

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 7.8 µg/ml | nih.gov |

| 3-mercapto-5-phenyl-4-isothiazolecarbonitrile | HIV-2 (ROD) | 9.7 µg/ml | nih.gov |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | HIV-1 (IIIB) | 13.6 µg/ml | nih.gov |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate | HIV-2 (ROD) | 13.4 µg/ml | nih.gov |

Development as Specific Enzyme Inhibitors (e.g., Aldose Reductase, HIV Protease)

The therapeutic effects of isothiazole derivatives are often rooted in their ability to selectively inhibit key enzymes involved in disease progression.

HIV Protease and Reverse Transcriptase Inhibitors: The antiviral activity of isothiazole derivatives against HIV is linked to the inhibition of essential viral enzymes. researchgate.net Benzisothiazolone derivatives have been identified as a new class of HIV-1 Reverse Transcriptase (RT) inhibitors that block both the DNA polymerase and Ribonuclease H activities of the enzyme. mdpi.com This dual inhibition is a significant finding, as the RNase H active site is the only viral enzyme not targeted by currently approved antiretroviral drugs. mdpi.com Furthermore, the broader class of isothiazoles has been investigated for HIV-1 protease inhibitory activity. researchgate.net

Aldose Reductase Inhibitors: Aldose reductase (AR) is a critical enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. units.itresearchgate.net While numerous AR inhibitors containing a thiazole or benzothiazole (B30560) ring have been developed, such as Zopolrestat, specific research focusing on derivatives of 4-Isothiazolecarboxylic acid, 3,5-dichloro as AR inhibitors is not prominent in the reviewed scientific literature. units.itnih.gov The development of AR inhibitors has seen carboxylic acid derivatives and spirohydantoins as the main structural classes. researchgate.net

Agrochemical Innovation and Crop Protection

Derivatives of dichloroisothiazole are highly significant in the development of modern agrochemicals, particularly for managing fungal diseases in crops.

Fungicidal Efficacy and Resistance Management

The 3,4-dichloroisothiazole core, a close structural analog to the subject compound, is a key component in several advanced fungicides. nih.govresearchgate.net This scaffold is present in the commercial plant defense inducer Isotianil (B1240973), which protects plants by activating their systemic acquired resistance (SAR). nih.govnih.gov

Recent innovation focuses on creating hybrid molecules that possess both direct fungicidal activity and the ability to induce host plant defense. nih.gov This dual-action approach is a key strategy for managing fungicide resistance. For example, a series of novel 3,4-dichloroisothiazole-based cycloalkylsulfonamides were synthesized and showed significant fungicidal activity against Botrytis cinerea, a common plant pathogen. nih.gov One derivative, compound 3j, was particularly effective, with an EC₅₀ value of 1.4 µg/mL for inhibiting mycelial growth and achieving 94.3% control efficiency on tomato leaves in vivo. nih.gov

Another strategy involves combining the 3,4-dichloroisothiazole moiety with a strobilurin pharmacophore. Strobilurins are potent fungicides that inhibit mitochondrial respiration in fungi but are prone to rapid resistance development. nih.govscispace.com By creating 3,4-dichloroisothiazole-based strobilurin analogs, researchers have developed compounds with a broad spectrum of fungicidal activity and the ability to upregulate plant defense genes, offering a promising tool to combat resistant pathogens. nih.gov

| Compound/Class | Target Pathogen | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 3j (cycloalkylsulfonamide deriv.) | Botrytis cinerea (mycelial growth) | EC₅₀ | 1.4 µg/mL | nih.gov |

| Compound 3j (cycloalkylsulfonamide deriv.) | Botrytis cinerea (spore germination) | Inhibition Rate at 50 µg/mL | 89.7% | nih.gov |

| Compound 3j (cycloalkylsulfonamide deriv.) | Tomato Leaf Blight | Control Efficiency at 200 µg/mL | 94.3% | nih.gov |

| Compound 6u (isothiazole–thiazole deriv.) | Pseudoperonospora cubensis (in vivo) | EC₅₀ | 0.046 mg L⁻¹ | researchgate.net |

| Compound 6u (isothiazole–thiazole deriv.) | Phytophthora infestans (in vivo) | EC₅₀ | 0.20 mg L⁻¹ | researchgate.net |

| Compound 8d (strobilurin analog) | Sphaerotheca fuliginea | Efficacy | Better than azoxystrobin | scispace.com |

Herbicidal Properties and Selectivity Mechanisms

Derivatives of this compound, particularly its amides, have been synthesized and evaluated for their herbicidal activity. google.com Research detailed in patent literature demonstrates a method for producing these derivatives by first converting the carboxylic acid to its corresponding acid chloride, which is then reacted with a selected amine to form the desired N-substituted carboxamide. google.com This synthetic route allows for the creation of a diverse library of compounds for herbicidal screening.

The primary application identified for these derivatives is the control of undesirable vegetation in various agricultural settings. google.com Extensive testing has shown that these compounds exhibit post-emergent control of a range of broadleaf and grass weeds. The mechanism of selectivity, while not fully elucidated in the provided documents, is demonstrated through efficacy data against specific weed species while showing tolerance in key crops like corn, wheat, and soybeans. google.com The herbicidal compositions can be formulated as wettable powders, granules, or emulsifiable concentrates for application. google.com

Research findings indicate that the herbicidal efficacy is dependent on the nature of the substituent on the amide nitrogen. The data below, extracted from patent evaluations, showcases the varying levels of control against different weed species at a specific application rate.

Herbicidal Activity of Selected this compound Derivatives Data represents the percent growth inhibition of various weed species after post-emergence treatment.

| Compound Name | Target Weed Species | Application Rate (g/ha) | Growth Inhibition (%) |

| 3,5-dichloro-N-(phenylmethyl)-4-isothiazolecarboxamide | Abutilon theophrasti (Velvetleaf) | 250 | 80 |

| 3,5-dichloro-N-(phenylmethyl)-4-isothiazolecarboxamide | Amaranthus retroflexus (Redroot Pigweed) | 250 | 90 |

| 3,5-dichloro-N-(phenylmethyl)-4-isothiazolecarboxamide | Setaria faberi (Giant Foxtail) | 250 | 70 |

| 3,5-dichloro-N-(2-fluorophenyl)-4-isothiazolecarboxamide | Abutilon theophrasti (Velvetleaf) | 250 | 70 |

| 3,5-dichloro-N-(2-fluorophenyl)-4-isothiazolecarboxamide | Amaranthus retroflexus (Redroot Pigweed) | 250 | 80 |

| 3,5-dichloro-N-(2-fluorophenyl)-4-isothiazolecarboxamide | Setaria faberi (Giant Foxtail) | 250 | 60 |

Insecticidal Activity and Neurotoxicological Studies

Based on a review of available scientific and patent literature, there are no specific research findings detailing the insecticidal activity or neurotoxicological studies of derivatives of this compound.

Plant Growth Regulatory Effects and Chemical Hybridization Advancement

While compounds derived from this compound have been formulated in combination with plant growth regulators, the available literature does not indicate that the derivatives themselves possess intrinsic plant growth regulatory properties or have been developed for chemical hybridization purposes. google.com

Materials Science and Functional Chemical Development

Integration into Polymeric Systems

Detailed research on the specific integration of this compound or its derivatives as monomers or functional additives into polymeric systems is not extensively covered in the reviewed literature.

Pigment and Dye Chemistry Applications

There are no specific findings in the surveyed literature that describe the application or synthesis of pigments or dyes derived directly from this compound.

Analytical Methodologies for Characterization and Quantification in Research Contexts

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 3,5-dichloro-4-isothiazolecarboxylic acid, enabling its separation from raw materials, by-products, and degradants. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 3,5-dichloro-4-isothiazolecarboxylic acid due to the compound's polarity and non-volatile nature. deswater.com Reverse-phase HPLC (RP-HPLC) is the most common mode employed for acidic compounds. sielc.comsielc.com

Method development for this compound typically involves optimizing several key parameters to achieve a robust and reliable separation. A C18 or a more polar-modified column (like a Zorbax SB-Aq) is often selected to provide adequate retention and peak shape for the acidic analyte. sielc.comekb.eg The mobile phase usually consists of an aqueous component, often buffered or acidified, and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netmdpi.com For instance, a mobile phase containing acetonitrile, water, and an acid such as phosphoric acid or formic acid is effective for separating similar dichlorinated isothiazole (B42339) carboxylic acids. sielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.com

Validation is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring the method is specific, linear, accurate, precise, and robust. ekb.eg The limit of detection (LOD) and limit of quantification (LOQ) are established to determine the method's sensitivity for impurity analysis. nih.gov

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for retaining non-polar to moderately polar compounds. researchgate.net |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient Elution) | Provides good separation and is MS-compatible. sielc.comnih.gov |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard bore columns. researchgate.net |

| Detection | UV at 200-220 nm or Diode Array Detector (DAD) | Carboxylic acids and heterocyclic rings show UV absorbance at low wavelengths. sielc.comgoogle.com |

| Column Temperature | 20-40 °C | Controlled temperature ensures reproducible retention times. researchgate.netnih.gov |

Direct analysis of 3,5-dichloro-4-isothiazolecarboxylic acid by Gas Chromatography (GC) is generally not feasible due to its high polarity and low volatility. colostate.edu Therefore, a derivatization step is necessary to convert the carboxylic acid functional group into a more volatile and thermally stable ester. colostate.eduresearchgate.net

Common derivatization methods include alkylation to form simple esters (e.g., methyl esters) or silylation to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters. colostate.eduresearchgate.net Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create TBDMS derivatives, which exhibit good thermal stability and produce characteristic fragmentation patterns in mass spectrometry. researchgate.net The derivatized analyte can then be separated on a non-polar or mid-polar capillary column (e.g., DB-5MS) and detected, typically by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netnih.gov

| Step | Procedure | Purpose/Reference |

|---|---|---|

| Derivatization | Reaction with a silylating agent (e.g., MTBSTFA) or an alkylating agent. | Increases volatility and thermal stability for GC analysis. researchgate.netresearchgate.net |

| GC Column | DB-5MS or similar non-polar capillary column. | Provides separation based on boiling points of the volatile derivatives. researchgate.net |

| Detection | Mass Spectrometry (GC-MS). | Provides both quantification and structural information for peak identification. nih.gov |

Mass Spectrometry (MS) for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS), particularly when coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), is an indispensable tool for the analysis of 3,5-dichloro-4-isothiazolecarboxylic acid. ijprajournal.comnih.gov It provides crucial information on molecular weight and elemental composition, and its fragmentation patterns are used for structural confirmation and impurity identification. ijprajournal.com

In LC-MS analysis using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. ijprajournal.com A key feature in the mass spectrum of this compound is the characteristic isotopic pattern caused by the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a distinctive cluster of peaks for the molecular ion and any chlorine-containing fragments, with an M:M+2:M+4 intensity ratio of approximately 9:6:1, which serves as a definitive confirmation of the presence of two chlorine atoms.

MS/MS (tandem mass spectrometry) is used to fragment the molecular ion, providing data to elucidate the structure and to identify and characterize impurities. nih.gov Impurity profiling involves detecting and identifying process-related impurities (e.g., starting materials, intermediates) and degradation products that may arise during synthesis or storage. nih.govbiomedres.us For example, impurities such as mono-chlorinated isothiazole carboxylic acids or isomers could be identified by their unique molecular weights and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of organic molecules like 3,5-dichloro-4-isothiazolecarboxylic acid. bhu.ac.inencyclopedia.pub It provides detailed information about the carbon-hydrogen framework of the molecule.

For 3,5-dichloro-4-isothiazolecarboxylic acid, the ¹H NMR spectrum is expected to be relatively simple, primarily showing a single, broad resonance for the acidic proton of the carboxylic acid group. This signal typically appears far downfield, in the range of 10-12 ppm, and its chemical shift can be dependent on concentration and solvent. bhu.ac.in

The ¹³C NMR spectrum is more informative for the core structure. It would show distinct signals for the four carbon atoms of the molecule: one for the carboxylic acid carbon and three for the carbons of the isothiazole ring. The chemical shifts of the ring carbons are influenced by the electronegative chlorine and nitrogen atoms and the carboxylic acid group. Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning each signal to a specific carbon and proton in the molecule, confirming connectivity and finalizing the structural assignment. nih.govnih.gov

| Nucleus | Experiment | Expected Observation/Reference |

|---|---|---|

| ¹H | 1D Spectrum | A broad singlet for the -COOH proton, typically δ 10-12 ppm. bhu.ac.in |

| ¹³C | 1D Spectrum | Four distinct signals: one for the C=O carbon and three for the isothiazole ring carbons (C3, C4, C5). |

| ¹H, ¹³C | 2D HMBC | Correlations between the -COOH proton and ring carbons (C3, C4) would confirm the position of the carboxylic acid group. nih.gov |

| ¹H, ¹³C | 2D HSQC | Absence of signals would confirm no protons are directly attached to the ring carbons. encyclopedia.pub |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD), specifically single-crystal XRD, is the definitive method for determining the absolute solid-state structure of a crystalline compound. researchgate.net If a suitable single crystal of 3,5-dichloro-4-isothiazolecarboxylic acid can be grown, XRD analysis provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. researchgate.netrsc.org

This technique can confirm the planarity of the isothiazole ring and reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group or halogen bonding involving the chlorine atoms. researchgate.netjyu.fi This information is crucial for understanding the physical properties of the solid material. The analysis yields a set of crystallographic data that defines the unit cell and atomic positions within it. researchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Crystal System | The crystal system (e.g., Monoclinic, Orthorhombic). | researchgate.netresearchgate.net |

| Space Group | The symmetry group of the crystal structure. | researchgate.net |

| Unit Cell Dimensions | Lattice parameters (a, b, c) and angles (α, β, γ). | researchgate.net |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C=O, S-N). | researchgate.net |

| Bond Angles (°) | Angles between adjacent bonds. | researchgate.net |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. | jyu.fi |

Emerging Research Frontiers and Future Perspectives

Rational Design and Synthesis of Next-Generation Isothiazole-Based Compounds